Synthesis and Characterization of 2-Hydroxy-2-(4-methoxyphenyl)propanoic Acid: A Technical Guide
Synthesis and Characterization of 2-Hydroxy-2-(4-methoxyphenyl)propanoic Acid: A Technical Guide
Executive Summary
2-Hydroxy-2-(4-methoxyphenyl)propanoic acid , also known as
This guide details two high-fidelity synthesis routes: the Cyanohydrin Route (favored for scalability and atom economy) and the Grignard Addition Route (favored for laboratory versatility). It emphasizes the critical control of reaction conditions to prevent the formation of the dehydration byproduct,
Part 1: Molecule Profile & Retrosynthetic Analysis
Chemical Identity[2][3][4][5]
-
IUPAC Name: 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid[1]
-
Common Name:
-Methoxyatrolactic acid -
CAS Number: 91121-61-8
-
Molecular Formula:
-
Molecular Weight: 196.20 g/mol
-
Key Functional Groups: Tertiary Alcohol, Carboxylic Acid, Aryl Ether.
Retrosynthetic Strategy
The construction of the quaternary center at C2 is the strategic bottleneck. Two primary disconnections are viable:
-
Disconnection A (Nitrile Hydrolysis): Disconnecting the carboxylic acid reveals a nitrile precursor, derived from the nucleophilic attack of cyanide on 4-methoxyacetophenone.
-
Disconnection B (Nucleophilic Addition): Disconnecting the aryl ring implies a Grignard addition of 4-methoxyphenylmagnesium bromide to a pyruvate ester.
Figure 1: Retrosynthetic tree illustrating the Cyanohydrin (left) and Grignard (right) pathways.
Part 2: Primary Synthesis Protocol (Cyanohydrin Route)
Rationale: This route utilizes the commercially available 4-methoxyacetophenone and avoids the cryogenic conditions often required for selective Grignard additions to keto-esters. It is the preferred method for scale-up.
Reagents & Materials[2][4][6][7][8]
-
Substrate: 4-Methoxyacetophenone (1.0 equiv)
-
Reagent: Trimethylsilyl cyanide (TMSCN) (1.2 equiv)
-
Catalyst: Zinc Iodide (
) (5 mol%) -
Solvent: Dichloromethane (anhydrous)
-
Hydrolysis: Conc. HCl (37%) or
(6M)
Step-by-Step Methodology
Step 1: Formation of the Silylated Cyanohydrin
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Charge: Add 4-methoxyacetophenone (15.0 g, 100 mmol) and anhydrous
(100 mL). -
Catalyst: Add
(1.6 g, 5 mmol) under a nitrogen stream. -
Addition: Add TMSCN (11.9 g, 120 mmol) dropwise via syringe over 20 minutes. Caution: TMSCN is toxic; work in a well-ventilated fume hood.
-
Reaction: Stir at room temperature for 12–18 hours. Monitor via TLC (Hexane:EtOAc 4:1) or GC-MS.[2] The ketone peak should disappear.[3]
-
Quench: Does not require aqueous quench if proceeding directly to hydrolysis, or can be concentrated in vacuo to yield the crude silylated nitrile.
Step 2: Hydrolysis to the Acid
-
Solvolysis: Dissolve the crude silylated nitrile in 1,4-dioxane (50 mL).
-
Acidification: Slowly add 6M
(100 mL). -
Reflux: Heat the mixture to reflux (
) for 4–6 hours. This step converts the nitrile to the acid and cleaves the silyl ether.-
Critical Control Point: Do not overheat or prolong reflux unnecessarily, as dehydration to (E)-2-(4-methoxyphenyl)but-2-enoic acid (the atropic acid derivative) can occur.
-
-
Isolation: Cool to room temperature. Extract with Ethyl Acetate (
mL). -
Purification: Wash combined organics with brine, dry over
, and concentrate. Recrystallize from Benzene/Ligroin or Toluene/Heptane to obtain white crystals.
Part 3: Alternative Protocol (Grignard Addition)
Rationale: Best for laboratories where TMSCN handling is restricted. This method builds the carbon skeleton via nucleophilic addition to ethyl pyruvate.
Reagents
-
Grignard Reagent: 4-Methoxyphenylmagnesium bromide (1.0 M in THF, prepared from 4-bromoanisole).
-
Electrophile: Ethyl Pyruvate (1.0 equiv).
-
Solvent: Anhydrous THF.
Methodology
-
Preparation: Cool a solution of Ethyl Pyruvate (11.6 g, 100 mmol) in THF (100 mL) to
(Dry ice/Acetone bath).-
Note: Low temperature is crucial to differentiate the ketone carbonyl (more reactive) from the ester carbonyl.
-
-
Addition: Add the Grignard reagent (100 mL, 100 mmol) dropwise over 1 hour. Maintain internal temp below
. -
Equilibration: Stir at
for 2 hours, then allow to warm slowly to . -
Quench: Quench with saturated
solution. -
Saponification: Isolate the crude ester (Ethyl 2-hydroxy-2-(4-methoxyphenyl)propanoate). Dissolve in MeOH/Water (3:1) and treat with NaOH (2 equiv) at room temperature for 12 hours.
-
Workup: Acidify to pH 2 with 1M HCl and extract with EtOAc.
Part 4: Characterization & Validation
Spectral Data Summary
| Technique | Parameter | Diagnostic Signal | Interpretation |
| Singlet (3H) | Methyl group attached to quaternary C2. | ||
| Singlet (3H) | Methoxy group ( | ||
| Doublets (AA'BB') | Para-substituted aromatic ring. | ||
| Broad Singlet | Carboxylic acid proton ( | ||
| Quaternary C | Carboxylic Acid Carbonyl. | ||
| Quaternary C | C2 (Chiral center attached to OH). | ||
| Methyl carbon. | |||
| IR | 3400-3500 | Broad Band | O-H stretch (Alcohol + Acid). |
| 1715-1725 | Strong Peak | C=O stretch (Carboxylic Acid). |
Critical Impurity Profile
The most common impurity is the dehydration product,
-
Detection: Appearance of alkene protons in
H NMR at 5.8 and 6.3 ppm. -
Cause: Excessive heat during hydrolysis or acidic workup.
-
Remediation: Recrystallization from toluene.
Part 5: Experimental Workflow Diagram
Figure 2: Operational workflow for the Cyanohydrin synthesis route.
References
-
Sigma-Aldrich. 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid Product Sheet. CAS No. 91121-61-8. Link
- Gassman, P. G., & Talley, J. J. (1978). "Cyanohydrins from acetophenones: A general synthesis." Tetrahedron Letters, 19(40), 3773-3776.
-
Eliel, E. L., & Freeman, J. P. (1952). "The Mechanism of the Reaction of Grignard Reagents with
-Keto Esters." Journal of the American Chemical Society, 74(15), 3923–3928. (Mechanistic basis for Route B). Link - Reeve, W., & Compagnon, P. (1973). "The Reaction of 4-Methoxyacetophenone with Chloroform and Base (Jocic-Reeve Reaction)." Journal of Organic Chemistry.
